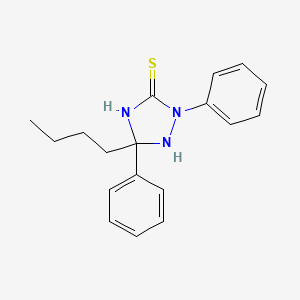
5-Butyl-2,5-diphenyl-1,2,4-triazolidine-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-2,5-diphenyl-1,2,4-triazolidine-3-thione: 1,2,4-triazolidine-3-thione , is a heterocyclic compound with an intriguing structure. It contains a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom. The compound’s systematic name reflects its substituents: a butyl group (C₄H₉) and two phenyl groups (C₆H₅). Let’s explore its synthesis, properties, and applications.
Preparation Methods
Synthetic Routes:: The synthesis of 1,2,4-triazolidine-3-thione involves a straightforward reaction between aldehydes and thiosemicarbazide. Here’s the general synthetic route:
- Aldehyde (RCHO) reacts with thiosemicarbazide (H₂NNHC(S)NH₂).
- The reaction occurs in a 60:40 v/v mixture of water and ethanol at room temperature.
- The resulting product is the target 1,2,4-triazolidine-3-thione derivative.
Industrial Production:: While industrial-scale production methods may vary, the fundamental reaction remains the same. Researchers have also explored catalytic approaches using novel acidic ionic liquids to enhance efficiency .
Chemical Reactions Analysis
Reactivity:: 1,2,4-triazolidine-3-thione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction leads to the corresponding thiol or disulfide.
Substitution: Nucleophilic substitution reactions occur at the nitrogen and sulfur atoms.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols.
Major Products:: The specific products depend on the reaction conditions and substituents. For example, oxidation yields sulfoxides or sulfones, while reduction produces thiol derivatives.
Scientific Research Applications
1,2,4-triazolidine-3-thione finds applications in:
Medicinal Chemistry: It serves as a template for designing acetylcholinesterase (AChE) inhibitors, crucial for treating neurodegenerative diseases.
Free Radical Scavenging: The compound exhibits significant free radical scavenging activity, akin to vitamin C.
Mechanism of Action
The exact mechanism by which 1,2,4-triazolidine-3-thione exerts its effects remains an active area of research. It likely involves interactions with molecular targets related to AChE inhibition and oxidative stress pathways.
Comparison with Similar Compounds
While 1,2,4-triazolidine-3-thione is unique due to its specific substituents, similar compounds include other triazolidines and thiones. Exploring their differences can provide valuable insights.
Properties
Molecular Formula |
C18H21N3S |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
5-butyl-2,5-diphenyl-1,2,4-triazolidine-3-thione |
InChI |
InChI=1S/C18H21N3S/c1-2-3-14-18(15-10-6-4-7-11-15)19-17(22)21(20-18)16-12-8-5-9-13-16/h4-13,20H,2-3,14H2,1H3,(H,19,22) |
InChI Key |
CLFIQYANMBHRKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(NC(=S)N(N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















